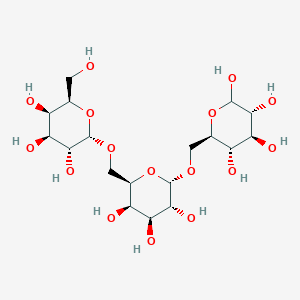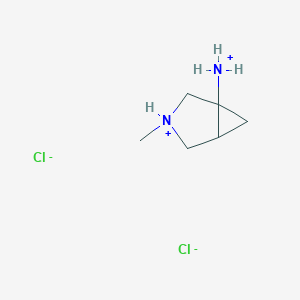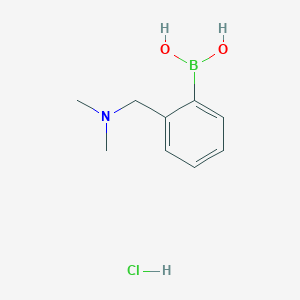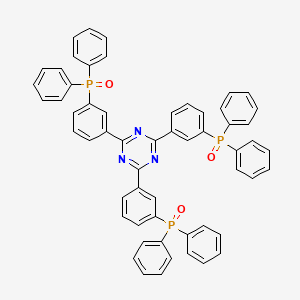
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-D-Galp-(1->6)-alpha-D-Galp-(1->6)-D-Glcp is a trisaccharide consisting of two alpha-D-galactopyranose residues and a D-glucopyranose residue joined in sequence by (1->6) glycosidic bonds. It is functionally related to an alpha-D-Galp-(1->6)-D-Galp.
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Rehmannia glutinosa with data available.
Scientific Research Applications
Alpha-amylase Determination : A new substrate, 4-O-beta-D-galactopyranosylmaltotetraose (Gal-G4), is used for determining alpha-amylase in serum and urine. This method, involving a coupled assay with alpha-glucosidase, glucokinase, and glucose-6-phosphate dehydrogenase as auxiliary enzymes, has potential applications in clinical chemistry (Kikuchi et al., 1998).
Insulin Release Mechanism : Research on the metabolism of alpha- and beta-D-glucose in isolated islets suggests that alpha-D-Glucose exerts a more marked insulinotropic action than beta-D-glucose. This difference in action may be linked to the glycolytic flux and is significant for understanding the stimulus-secretion coupling of glucose-induced insulin release (Malaisse et al., 1976).
Sugar-Sensing Mechanisms in Plants : A study on barley embryos indicates the existence of independent glucose and disaccharide sensing processes modulating the expression of alpha-amylase. This research provides insights into the role of different sugars in plant physiology and metabolic regulation (Loreti et al., 2000).
Endoglycosidase Activities : Research on endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae shows its transglycosylation and transfer reaction activities. This enzyme's ability to catalyze transfer of Gal beta 1----3GalNAc to various acceptors, including glycerol and hexoses, has potential applications in the synthesis of glycosides (Bardales & Bhavanandan, 1989).
Design of Glycogen Phosphorylase Inhibitors : Research involving the study of alpha- and beta-C-glucosides and 1-thio-beta-D-glucose compounds provides insights into designing inhibitors of glycogen phosphorylase. This work is relevant in understanding and managing glycogen metabolism (Watson et al., 1994).
Immunomodulatory Activities : A study on dendritic cells expressing transgenic Galectin-1 (gal-1) highlights its potential to prevent Type 1 diabetes through regulatory effects on activated T cells. This research is significant in the field of immunotherapy and autoimmune diseases (Perone et al., 2006).
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQEBRMDXPWNX-SMGIPPFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928283 |
Source


|
| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-86-0 |
Source


|
| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B8084925.png)




![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B8084962.png)

![4-Oxo-2-phenyl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084981.png)
![2-(4-Fluorophenyl)-4-oxo-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084984.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-4-yl]propanoic acid](/img/structure/B8084990.png)
![1-Benzyl-4-[[4,5-bis(hydroxymethyl)triazol-1-yl]methyl]piperidin-4-ol](/img/structure/B8085013.png)
![3-Pyrazin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B8085024.png)
![2-[5-(3-Fluorophenyl)-2-methyl-4-morpholin-4-ylpyrazol-3-yl]isoindole-1,3-dione](/img/structure/B8085029.png)
![2-Benzyl-8-[4-cyano-3-(trifluoromethyl)phenyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B8085034.png)
